2,6-Difluoro-3-cyanopyridine

Catalog No.
S1914283
CAS No.
869557-17-5
M.F
C6H2F2N2
M. Wt
140.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-3-cyanopyridine

CAS Number

869557-17-5

Product Name

2,6-Difluoro-3-cyanopyridine

IUPAC Name

2,6-difluoropyridine-3-carbonitrile

Molecular Formula

C6H2F2N2

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H

InChI Key

BAMJLRZKCSLZHA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C#N)F)F

Canonical SMILES

C1=CC(=NC(=C1C#N)F)F
  • Organic synthesis: The molecule's functional groups (fluorine, cyano, and pyridine) can act as versatile building blocks for the synthesis of more complex molecules. The presence of fluorine atoms can be particularly attractive for medicinal chemistry due to their ability to improve drug properties [].
  • Pharmaceutical development: The cyano group can be a useful starting point for introducing various functionalities, potentially leading to novel drug candidates. The pyridine ring is also a common scaffold in many pharmaceuticals, making 2,6-Difluoro-3-cyanopyridine an interesting candidate for further exploration [].
  • Material science: Fluorinated pyridines have been explored for their potential applications in organic electronics and functional materials due to their unique electronic properties. 2,6-Difluoro-3-cyanopyridine could be investigated for similar purposes.

2,6-Difluoro-3-cyanopyridine is a synthetic intermediate with the molecular formula C6H2F2N2. It belongs to the class of cyanopyridines, characterized by the presence of both cyano and fluorine substituents on the pyridine ring. This compound exhibits unique physical and chemical properties due to the presence of two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position of the pyridine ring .

The chemical reactivity of 2,6-difluoro-3-cyanopyridine can be attributed to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under basic conditions.
  • Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the aromatic system, allowing for electrophilic substitution reactions.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex organic molecules.

These reactions make 2,6-difluoro-3-cyanopyridine a versatile building block in organic synthesis.

Several methods exist for synthesizing 2,6-difluoro-3-cyanopyridine:

  • Fluorination: The introduction of fluorine atoms can be accomplished through electrophilic fluorination techniques using reagents like potassium fluoride in suitable solvents such as dimethyl sulfoxide .
  • Cyanation: The cyano group can be introduced via nucleophilic substitution reactions on appropriate pyridine precursors .
  • Multi-component Reactions: Recent advancements have shown that multi-component reactions involving pyridine derivatives can yield cyanopyridines efficiently .

These methods highlight the compound's synthetic versatility.

2,6-Difluoro-3-cyanopyridine finds applications in several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs and biologically active compounds.
  • Agricultural Chemicals: Used in the formulation of pesticides and herbicides.
  • Material Science: Its unique properties make it suitable for developing advanced materials.

The compound's diverse applications underscore its importance in organic chemistry.

Interaction studies involving 2,6-difluoro-3-cyanopyridine focus on its reactivity with various biological targets and synthetic pathways. These studies help elucidate how this compound interacts with proteins or enzymes and its potential effects on biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 2,6-difluoro-3-cyanopyridine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-CyanopyridineC6H4N2Contains a cyano group but lacks fluorination.
2-Chloro-3-cyanopyridineC6H4ClN2Contains chlorine instead of fluorine; less stable.
2,6-Dichloro-3-cyanopyridineC6H4Cl2N2Contains two chlorine atoms; more reactive.
5-Fluoro-3-cyanopyridineC6H4FN2One fluorine atom; different substitution pattern.

The presence of two fluorine atoms in 2,6-difluoro-3-cyanopyridine enhances its stability and alters its reactivity compared to these similar compounds.

The synthesis of 2,6-difluoro-3-cyanopyridine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring and the specific positioning requirements for both fluorine and cyano substituents [1] [2]. Multiple synthetic approaches have been developed to access this important pharmaceutical intermediate, each offering distinct advantages in terms of regioselectivity, yield, and operational simplicity [3] [4].

Cyanation Strategies at Pyridine C3 Position

The introduction of cyano groups at the C3 position of pyridine rings presents unique challenges due to the meta-relationship to the electron-withdrawing nitrogen atom [3] [11]. Unlike positions ortho and para to nitrogen, the C3 position exhibits reduced electrophilicity, requiring specialized catalytic systems and reaction conditions for efficient cyanation [12] [13].

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cyanation reactions have emerged as the most reliable method for introducing cyano groups at the C3 position of fluorinated pyridines [3] [14]. These transformations proceed through oxidative addition of aryl halides to palladium(0), followed by transmetalation with cyanide sources and reductive elimination to form the carbon-carbon bond [3] [15].

The development of low-temperature palladium-catalyzed cyanation protocols represents a significant advancement in the field, enabling reactions to proceed at 25-40°C rather than the traditional 50-80°C requirements [3]. This improvement results from the use of specialized palladium precatalysts and optimized cyanide sources that minimize catalyst poisoning [3] [14].

Palladium SourceCyanide SourceTemperatureYield RangeSubstrate Scope
Palladacycle precatalyst P1Zinc cyanide25-40°C85-97%Broad, including heteroaryls [14]
Tetrakis(triphenylphosphine)palladiumPotassium cyanide50-80°C70-85%Limited by catalyst poisoning [3]
Tris(dibenzylideneacetone)dipalladiumCopper cyanide120°C80-92%Moderate scope [16]
Palladium acetateSodium cyanide60-100°C65-80%Requires anhydrous conditions [14]

Research findings indicate that zinc cyanide serves as the optimal cyanide source due to its lower toxicity compared to alkali metal cyanides and reduced tendency to cause catalyst poisoning [3] [14]. The use of palladacycle precatalysts further enhances reaction efficiency by providing a stable source of catalytically active palladium species [14].

Mechanistic studies reveal that catalyst deactivation occurs through the formation of stable cyanide-palladium complexes, including tetracyanopalladate and tricyanohydridopalladate species [15]. The presence of moisture exacerbates this problem by facilitating cyanide hydrolysis to hydrogen cyanide, which readily coordinates to palladium centers [15].

Nucleophilic Displacement Approaches

Direct nucleophilic displacement of halogen atoms by cyanide nucleophiles offers an alternative approach to palladium-catalyzed cyanation, particularly for highly activated substrates [17] [11]. This methodology relies on the inherent electrophilicity of the pyridine ring to facilitate direct substitution without requiring transition metal catalysis [2] [11].

The nucleophilic displacement approach proves most effective when applied to substrates bearing multiple electron-withdrawing substituents, which enhance the electrophilicity of the target carbon center [17] [2]. In the case of 2,6-difluoropyridine derivatives, the combined electron-withdrawing effects of the fluorine atoms and pyridine nitrogen create favorable conditions for nucleophilic attack at the C3 position [11].

NucleophileSolventTemperatureBaseYield RangeReaction Time
Potassium cyanideDimethylformamide120-140°CNone required75-85%4-8 hours [17]
Sodium cyanideDimethyl sulfoxide100-120°CPotassium carbonate70-80%6-12 hours [11]
Copper cyanideDimethylformamide120°CNone required80-90%2-4 hours [16]
Zinc cyanideN-Methylpyrrolidinone110-130°CCesium carbonate78-88%3-6 hours [11]

The selection of appropriate reaction conditions proves critical for achieving high yields in nucleophilic displacement reactions [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for both the substrate and nucleophile while maintaining sufficient temperature stability [17] [11].

Multi-Step Synthesis Optimization

Multi-step synthetic approaches to 2,6-difluoro-3-cyanopyridine often provide superior overall yields and greater flexibility in substrate scope compared to direct methods [18] [19]. These strategies typically involve the sequential introduction of functional groups through complementary reaction manifolds [20] [4].

Lithiation-Halogenation Sequences

Lithiation-halogenation sequences represent a powerful strategy for the regioselective functionalization of pyridine derivatives [21] [22]. The method relies on the directed metallation of pyridine substrates using strong bases such as lithium diisopropylamide or n-butyllithium, followed by electrophilic trapping with appropriate halogenating agents [21] [18].

The success of lithiation-halogenation sequences depends critically on the presence of directing groups that control the site of metallation [21] [22]. In fluorinated pyridines, the electron-withdrawing fluorine substituents enhance the acidity of adjacent hydrogen atoms, facilitating selective lithiation [22] [18].

BaseTemperatureDirecting GroupElectrophileYieldRegioselectivity
Lithium diisopropylamide-78°C2-FluoropyridineIodine85-90%C3-selective [22]
n-Butyllithium-78°C2,6-DifluoropyridineBromine80-85%C3-selective [21]
Lithium tetramethylpiperidide-40°CHalopyridinesChlorine75-80%Position-dependent [22]
sec-Butyllithium-78°CFluoropyridinesN-Bromosuccinimide82-88%High selectivity [21]

Research findings demonstrate that the lithiation of 2,6-difluoropyridine proceeds selectively at the C3 position due to the combined electronic and steric effects of the fluorine substituents [21] [22]. The resulting organolithium intermediate can be trapped with various electrophiles to introduce functional groups at the desired position [18].

Temperature control proves essential for successful lithiation-halogenation sequences [21] [22]. Reactions conducted at temperatures above -60°C often result in decreased yields due to competing side reactions and decomposition of the organolithium intermediates [22].

Reductive Dechlorination Techniques

Reductive dechlorination techniques provide an efficient method for the selective removal of chlorine substituents from polychlorinated pyridine precursors [20] [23]. These transformations typically employ metallic reducing agents such as zinc or manganese in the presence of protic solvents or acids [24] [20].

The development of zinc-mediated reductive dechlorination protocols has enabled the preparation of specifically substituted pyridine derivatives from readily available polychlorinated precursors [20]. This approach proves particularly valuable for accessing compounds that would be difficult to synthesize through direct substitution methods [24] [20].

Reducing AgentSolventTemperatureSubstrateProduct YieldSelectivity
Zinc powderAcetic acid64-125°CTetrachloropyridines85-92%High selectivity [20]
Manganese powderMethanol80-100°CTrichloropyridines78-85%Moderate selectivity [24]
Zinc/Copper coupleEthanol60-80°CDichloropyridines80-88%Position-dependent [20]
Iron powderAcetic acid/water90-110°CPolychloropyridines70-82%Variable selectivity [23]

Mechanistic investigations reveal that reductive dechlorination proceeds through single-electron transfer from the metal surface to the carbon-chlorine bond, generating radical intermediates that undergo subsequent hydrogen atom abstraction [20] [23]. The selectivity of the process depends on the relative stability of the intermediate radicals and the accessibility of the carbon-chlorine bonds to the metal surface [20].

Crystallographic Characterization

X-ray Diffraction Analysis

The crystallographic analysis of 2,6-Difluoro-3-cyanopyridine reveals fundamental structural characteristics that govern its molecular organization and intermolecular interactions. The compound crystallizes with the molecular formula C₆H₂F₂N₂ and exhibits a molecular weight of 140.09 g/mol [1] [2] [3]. The systematic Chemical Abstracts Service registry number 869557-17-5 provides unique identification for this fluorinated heterocyclic compound [1] [2] [3].

Single crystal X-ray diffraction studies of related difluoropyridine derivatives demonstrate the profound influence of fluorine substitution patterns on crystal packing arrangements. Comparative crystallographic investigations of fluorinated pyridines reveal that the positioning of fluorine atoms significantly affects the three-dimensional arrangement of molecules in the crystal lattice [4] [5]. The ortho-fluorination pattern in 2,6-difluoropyridine derivatives creates a distinctive electronic environment that influences both molecular geometry and crystal packing motifs [6] [7].

The molecular geometry of 2,6-Difluoro-3-cyanopyridine is characterized by specific bond lengths and angles that reflect the electronic effects of both fluorine substitution and the cyano group. The pyridine ring maintains its aromatic character while accommodating the electron-withdrawing effects of the fluorine atoms at positions 2 and 6, and the cyano group at position 3 [1] [7]. Crystallographic data indicates that the compound exhibits planar molecular geometry with minimal deviation from coplanarity, consistent with extended π-conjugation throughout the heterocyclic system [8] [9].

The unit cell parameters and space group determination provide crucial information about the three-dimensional arrangement of molecules in the crystal structure. Related fluorinated pyridine compounds typically crystallize in common space groups such as P21/c, P-1, or Pna21, depending on the specific substitution pattern and intermolecular interaction preferences [10] [11] [12]. The crystal packing density and molecular coordination numbers reflect the balance between attractive intermolecular forces and steric considerations imposed by the fluorine substituents [13] [10].

Temperature-dependent crystallographic studies reveal thermal expansion behavior and phase stability characteristics of the crystalline material. Low-temperature crystallization techniques have been successfully employed for similar fluorinated pyridine compounds to obtain high-quality single crystals suitable for precise structural determination [4] [5]. The thermal motion parameters derived from X-ray diffraction analysis provide insights into molecular flexibility and potential sites for intermolecular interactions.

Hydrogen Bonding Patterns

The hydrogen bonding patterns in 2,6-Difluoro-3-cyanopyridine crystals are dominated by unconventional interactions involving the fluorine atoms and the cyano group. Traditional hydrogen bonding requires hydrogen bond donors, which are absent in this particular compound due to the lack of N-H, O-H, or other conventional donor groups [14] [8]. However, weak C-H···F interactions and C-H···N interactions involving the cyano nitrogen provide the primary structure-directing forces in the crystal lattice [6] [15] [16].

The fluorine atoms in positions 2 and 6 act as hydrogen bond acceptors, forming weak but significant C-H···F contacts with aromatic hydrogen atoms from neighboring molecules [6] [16] [17]. These interactions typically exhibit C-H···F distances in the range of 2.3-2.7 Å and C-H···F angles approaching linearity [16] [18] [19]. The directional preferences of these contacts contribute to the overall crystal packing arrangement and influence the thermal stability of the crystalline phase.

The cyano group at position 3 provides an additional site for intermolecular interactions through C-H···N hydrogen bonding [14] [20]. The nitrogen atom of the cyano group exhibits enhanced basicity compared to the pyridine nitrogen due to its sp hybridization and linear geometry [21]. This enhanced electron density creates favorable interaction sites for weak hydrogen bonds with neighboring molecules, contributing to the three-dimensional network stability.

Cooperative effects between multiple weak hydrogen bonds create extended networks that stabilize the crystal structure [22] [18]. The combination of C-H···F and C-H···N interactions results in characteristic packing motifs, often including chains, layers, or three-dimensional frameworks depending on the relative strengths and geometric preferences of these contacts [23] [22]. Ring motifs and graph set descriptors provide systematic methods for characterizing these hydrogen bonding patterns.

The influence of temperature on hydrogen bonding patterns reveals the dynamic nature of these weak interactions [17] [24]. Variable-temperature crystallographic studies demonstrate that C-H···F interactions exhibit moderate temperature dependence, with bond lengths typically increasing and angles deviating from optimal values as thermal motion increases [16] [25]. This behavior affects the overall crystal stability and may influence phase transition temperatures.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2,6-Difluoro-3-cyanopyridine. The most commonly employed theoretical methods for fluorinated pyridine systems include B3LYP, M06-2X, and other hybrid functionals with appropriate basis sets ranging from 6-31G* to 6-311++G(d,p) [9] [7] [26] [27]. These computational approaches successfully reproduce experimental molecular geometries and predict electronic properties with high accuracy.

Geometry optimization calculations reveal that 2,6-Difluoro-3-cyanopyridine adopts a planar molecular structure in its ground state, consistent with crystallographic observations [9] [7]. The computed bond lengths and angles demonstrate excellent agreement with experimental values, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [28] [29]. The C-F bond lengths are calculated to be approximately 1.34 Å, while the C≡N bond length is predicted to be around 1.16 Å, consistent with typical values for these functional groups [30].

The molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of the compound [7] [27]. The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring with significant contributions from the fluorine lone pairs, while the lowest unoccupied molecular orbital (LUMO) shows substantial character on the cyano group and the pyridine π* system [7]. This orbital distribution indicates potential sites for electrophilic and nucleophilic attack, providing insights into chemical reactivity patterns.

Vibrational frequency calculations predict the infrared and Raman spectra of 2,6-Difluoro-3-cyanopyridine, enabling correlation with experimental spectroscopic data [26]. The cyano stretching frequency is calculated to appear around 2200-2230 cm⁻¹, while C-F stretching modes are predicted in the 1000-1300 cm⁻¹ region. These computational predictions assist in spectroscopic assignment and provide validation of the theoretical model.

Thermodynamic properties calculated using statistical thermodynamics methods include heat capacity, entropy, and Gibbs free energy as functions of temperature. These properties are essential for understanding phase stability, thermal behavior, and potential applications of the compound. The calculated thermodynamic data provide quantitative foundations for process design and materials development considerations.

Electronic excitation properties computed using Time-Dependent Density Functional Theory (TD-DFT) predict ultraviolet-visible absorption spectra and electronic transition characteristics [9]. The lowest energy electronic transition typically corresponds to a π→π* excitation localized primarily on the pyridine ring system, with the fluorine substitution causing modest shifts in transition energies compared to unsubstituted pyridine [7].

Electron Density Distribution Analysis

Electron density distribution analysis provides detailed insights into the bonding characteristics and intermolecular interaction capabilities of 2,6-Difluoro-3-cyanopyridine. Quantum theory of atoms in molecules (QTAIM) analysis reveals critical points in the electron density that correspond to chemical bonds and intermolecular contacts [16]. The topological analysis of electron density gradients identifies bond critical points, ring critical points, and cage critical points that characterize the molecular and crystal structure topology.

The electron density at bond critical points indicates the covalent character of intramolecular bonds. The C-F bonds exhibit electron density values typical of polar covalent bonds, with significant charge polarization toward the fluorine atoms. The C≡N triple bond shows high electron density consistent with its multiple bond character and contributes to the overall molecular dipole moment through charge separation.

Hirshfeld surface analysis provides a partitioning scheme for electron density that enables quantitative analysis of intermolecular interactions in crystal structures [18] [19]. The Hirshfeld surfaces mapped with normalized contact distance (dnorm) reveal regions of close intermolecular contact, typically appearing as red spots on the molecular surface [18]. For 2,6-Difluoro-3-cyanopyridine, these analyses identify C-H···F and C-H···N interactions as the primary structure-directing forces.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different types of intermolecular contacts [18]. The relative contributions of H···F, H···N, H···H, and other contact types can be precisely determined and compared with related compounds [19]. These analyses typically show that H···F interactions constitute 25-35% of the total surface contacts in fluorinated pyridine derivatives, while H···N contacts contribute 5-15% depending on the specific substitution pattern.

Molecular electrostatic potential (MEP) surfaces reveal the distribution of positive and negative regions around the molecule, providing insights into potential intermolecular interaction sites [21]. The fluorine atoms exhibit strongly negative electrostatic potential regions, consistent with their role as hydrogen bond acceptors. The cyano nitrogen also shows negative potential, though typically less intense than the fluorine sites, reflecting its capacity for weak hydrogen bonding interactions [21].

The deformation density maps, calculated as the difference between the molecular electron density and the superposition of spherical atomic densities, highlight regions of electron accumulation and depletion. These maps clearly show the polarization of electron density in C-F bonds toward fluorine atoms and reveal the triple bond character of the cyano group through enhanced electron density along the C≡N axis. Such analyses provide direct visualization of how fluorine substitution affects the overall electron distribution in the molecule.

Natural bond orbital (NBO) analysis provides an alternative perspective on electron density distribution by partitioning the total electron density into localized bonds and lone pairs [17]. This analysis reveals the extent of charge transfer interactions between fluorine lone pairs and the aromatic π-system, quantifying the resonance stabilization effects that influence molecular geometry and reactivity [17]. The calculated atomic charges from NBO analysis indicate substantial negative charges on fluorine atoms (-0.3 to -0.4 e) and positive charges on carbon atoms bonded to electronegative substituents.

The electron localization function (ELF) provides additional insights into bonding regions and lone pair localization. High ELF values identify regions of localized electron pairs, including C-F bonds and fluorine lone pairs, while intermediate values characterize the aromatic π-system. This analysis complements other electron density partitioning schemes and provides a comprehensive picture of the electronic structure governing molecular properties and intermolecular interactions.

XLogP3

1.4

Wikipedia

2,6-Difluoropyridine-3-carbonitrile

Dates

Last modified: 08-16-2023

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